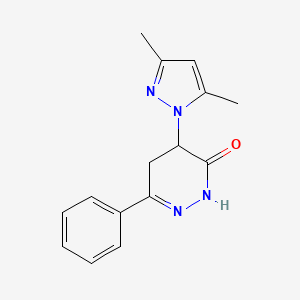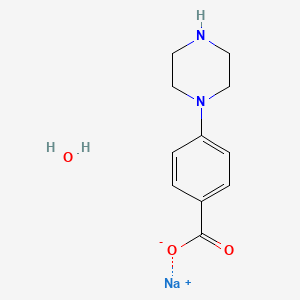![molecular formula C19H28N2O2 B6135986 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine, also known as R-1479, is a small molecule that has been studied for its potential applications in medicine. This compound is a potent inhibitor of the influenza virus and has been shown to be effective in treating various strains of the flu, including the H1N1 and H5N1 strains.
Mecanismo De Acción
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine works by inhibiting the viral RNA polymerase, which is essential for the replication of the influenza virus. Specifically, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine binds to the active site of the viral RNA polymerase and prevents the incorporation of nucleotides into the growing RNA chain, thereby inhibiting viral replication.
Biochemical and physiological effects:
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine in lab experiments is its potent antiviral activity against the influenza virus. This makes it a useful tool for studying the replication and pathogenesis of the virus. However, one limitation of using 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is its specificity for the influenza virus. It may not be useful for studying other viral pathogens.
Direcciones Futuras
Future research on 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine could focus on expanding its antiviral activity to other viral pathogens. Additionally, further studies could investigate the potential use of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine in combination with other antiviral agents for the treatment of influenza. Finally, studies could investigate the potential use of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine as a prophylactic agent for preventing influenza infection.
Métodos De Síntesis
The synthesis of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine involves the reaction of 2-phenylethylamine with 3-(2-isoxazolidinyl)propanoyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate compound 1-(3-(2-isoxazolidinyl)propanoyl)-2-phenylethylamine, which is then further reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine.
Aplicaciones Científicas De Investigación
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in the treatment of influenza. In vitro studies have shown that 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is a potent inhibitor of the influenza virus, with activity against both the H1N1 and H5N1 strains. In vivo studies in animal models have also shown that 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is effective in reducing viral titers and improving survival rates in infected animals.
Propiedades
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-1-[3-(2-phenylethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(11-14-21-13-5-15-23-21)20-12-4-8-18(16-20)10-9-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKZPKRICMMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B6135919.png)

![ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135931.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)

![4-(3-fluorobenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135961.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6135963.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6135971.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)

![3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide](/img/structure/B6136002.png)